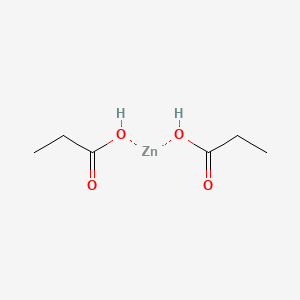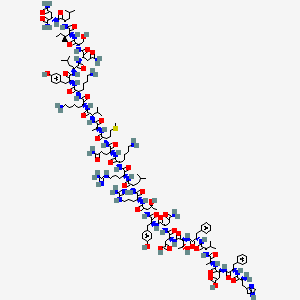
Vasoactive intestinaloctacosapeptide(swine),2-D-phenylalanine-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) is a synthetic peptide derived from the vasoactive intestinal peptide (VIP), which is a neuropeptide originally isolated from the porcine small intestine. This compound is known for its vasodilatory properties and plays a significant role in various physiological processes, including smooth muscle relaxation, stimulation of intestinal water and electrolyte secretion, and modulation of immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Chemischer Reaktionen
Types of Reactions
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Wissenschaftliche Forschungsanwendungen
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, pulmonary arterial hypertension, and autoimmune disorders.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) involves binding to specific G protein-coupled receptors (GPCRs), namely VIP receptors 1 and 2 (VPAC1 and VPAC2). Upon binding, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the relaxation of smooth muscles, inhibition of pro-inflammatory cytokine production, and modulation of immune cell activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pituitary adenylate cyclase-activating polypeptide (PACAP): Shares structural similarities with VIP and binds to the same receptors but has distinct physiological effects.
Uniqueness
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) is unique due to its specific amino acid sequence and modifications, which confer distinct binding affinities and biological activities compared to other peptides in the same family .
Eigenschaften
Molekularformel |
C153H242N44O41S |
|---|---|
Molekulargewicht |
3385.9 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169)/t80-,81-,82-,83+,84+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,119-,120-,121-,122-,123-/m0/s1 |
InChI-Schlüssel |
ARLABCAINBUJBS-UKNVBGQTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
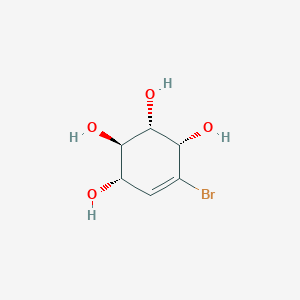
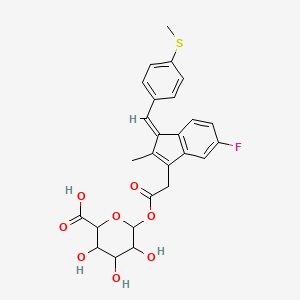
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
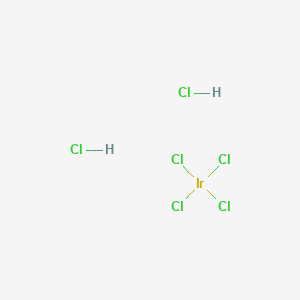
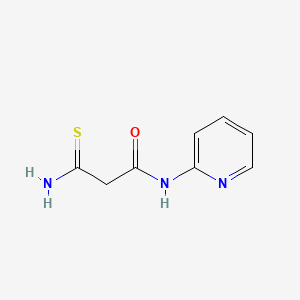
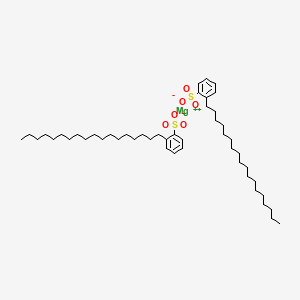

![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
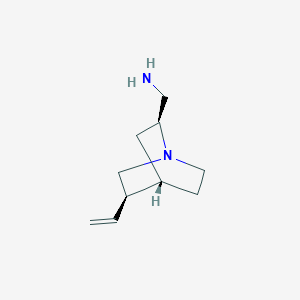
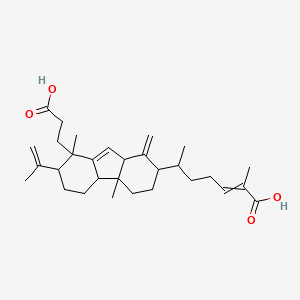
![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
